

# Application Notes and Protocols: Synthesis of Aurones from 2'-Hydroxychalcones

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## Compound of Interest

Compound Name: 2-Hydroxybenzofuran-3(2H)-one

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## Abstract

This document provides detailed protocols for the synthesis of aurones, specifically 2-benzylidenebenzofuran-3(2H)-ones, through the oxidative cyclization of 2'-hydroxychalcones. Aurones are a class of flavonoids that exhibit a range of biological activities, making them valuable scaffolds in drug discovery. The synthesis involves two primary stages: the Claisen-Schmidt condensation to form the 2'-hydroxychalcone precursor, followed by an intramolecular oxidative cyclization to yield the aurone. This note details the reaction mechanisms, experimental workflows, and specific protocols with a summary of various reaction conditions and their corresponding yields.

## Introduction

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids characterized by their distinctive yellow color.<sup>[1]</sup> They are structural isomers of flavones and are found in various flowering plants, mosses, and even marine algae.<sup>[1][2]</sup> The core structure of these compounds is of significant interest to medicinal chemists due to a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties.<sup>[1]</sup>

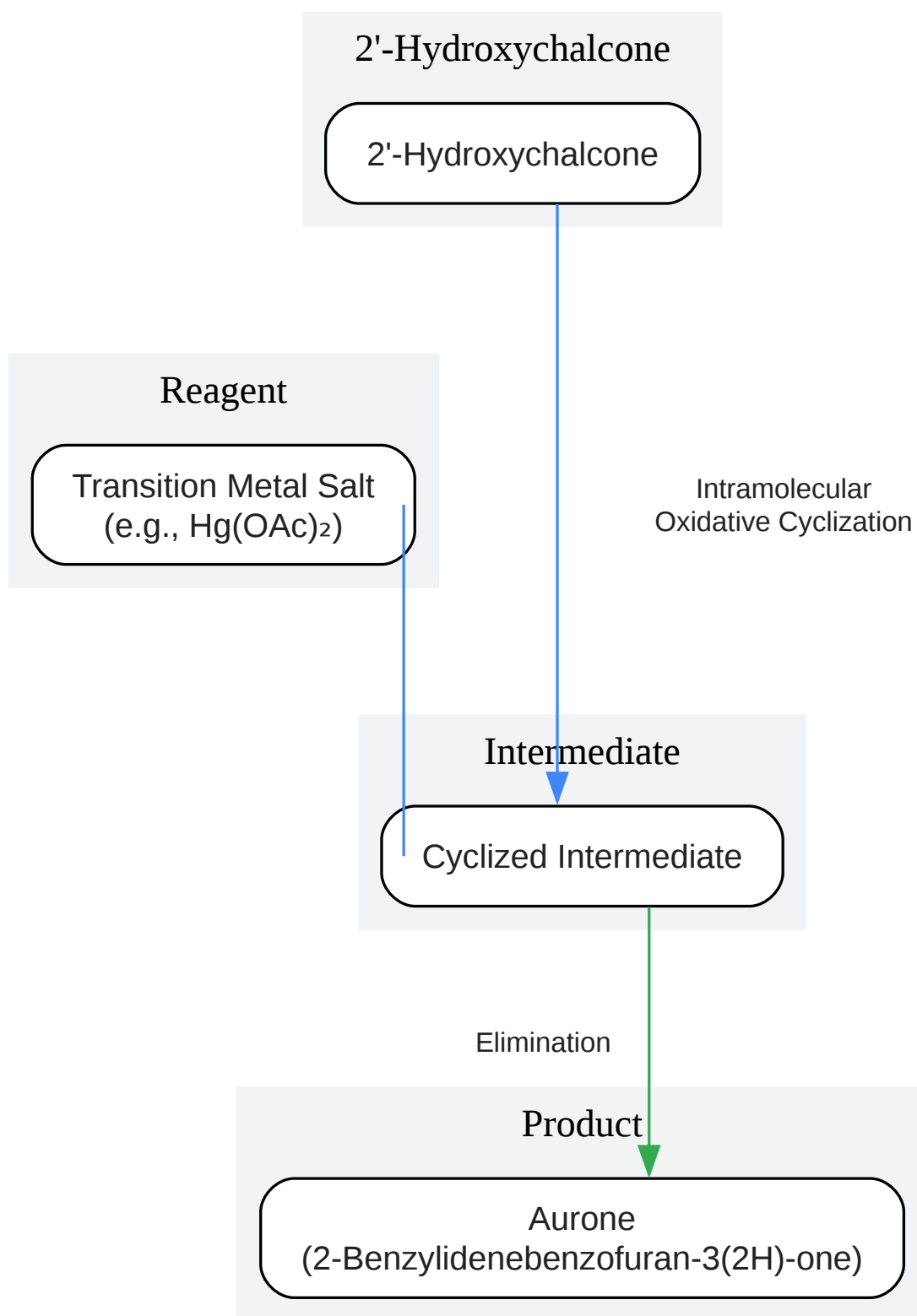
A reliable and common method for synthesizing aurones is the oxidative cyclization of 2'-hydroxychalcones.<sup>[2]</sup> This reaction is inspired by the natural biosynthesis of these compounds.

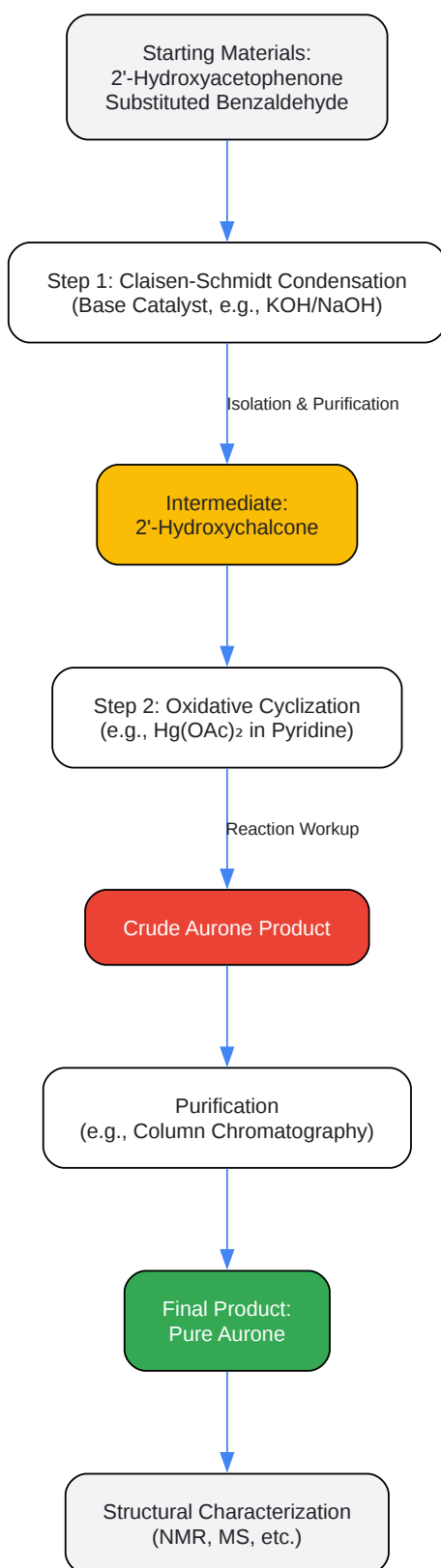
[2] This document outlines the key procedures for this synthetic route, providing researchers with the necessary information to replicate and adapt these methods for the development of novel aurone derivatives.

## Reaction Pathway and Mechanism

The synthesis of aurones from 2'-hydroxychalcones is a two-step process. First, a 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde in a base-catalyzed Claisen-Schmidt reaction to form the 2'-hydroxychalcone intermediate. The subsequent and key step is the oxidative cyclization of this intermediate.

The oxidative cyclization is typically mediated by transition metal salts, such as mercury(II) acetate ( $\text{Hg}(\text{OAc})_2$ ), which selectively yield aurones.[2][3] The proposed mechanism involves the coordination of the metal salt to the double bond of the chalcone. This coordination renders the  $\alpha$ -carbon susceptible to intramolecular electrophilic attack by the 2'-hydroxy group, forming a heterocyclic intermediate. A subsequent elimination step then yields the thermodynamically stable Z-isomer of the aurone.[2]





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## References

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